2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives involves several innovative approaches. Novel druglike 1,7-disubstituted derivatives have been designed and synthesized, evaluated as inhibitors of human neuronal nitric oxide synthase (nNOS) showing potential therapeutic applications (Annedi et al., 2012). Another synthesis route involves temperature tunable synthesis from 2-aminobenzonitriles and donor-acceptor cyclopropanes, mediated by SnCl4 (Porashar et al., 2022).
Molecular Structure Analysis
Studies on the molecular structure reveal closely related derivatives with similar molecular conformations but different supramolecular assemblies, highlighting the versatility of the core structure in forming various crystalline arrangements (Acosta et al., 2015).
Chemical Reactions and Properties
The compound exhibits diverse chemical reactivity, including participation in [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone, showcasing its utility in synthetic chemistry (Saito et al., 1986).
Physical Properties Analysis
The synthesis and X-ray diffraction data of derivatives, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, provide insight into their crystalline structures and physical properties (Macías et al., 2011).
Chemical Properties Analysis
The chemical properties are further elucidated through various synthetic strategies and characterizations, highlighting the compound's utility in generating structurally diverse and potentially bioactive molecules (Pauvert et al., 2002).
Scientific Research Applications
1. Anti-Cancer Agents
- Summary of Application: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their anti-tumor activity .
- Methods of Application: These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The IC50 values of intermediate 3 inhibited against Hela, A549, HepG2, and MCF-7 cell lines were 52.75, 50.30, 60.31, and 54.39 μM, respectively .
2. Physiological Activity
- Summary of Application: Compounds containing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolyl scaffold, which is similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their physiological activity .
- Methods of Application: The methods of synthesis of these compounds have been surveyed .
- Results: It has been shown that such compounds exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
3. Cardiovascular Disease Treatment
- Summary of Application: Tetrahydrobenzo[b]azepines, which are similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, can be found in a variety of medicines used in the treatment of cardiovascular disease, including evacetrapib, benazepril, and tolvaptan .
- Methods of Application: These compounds are used as active pharmaceutical ingredients in the formulation of drugs .
- Results: These drugs have been shown to be effective in treating cardiovascular diseases .
4. Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease
- Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
- Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .
5. Synthesis of Adamantane Derivatives
- Summary of Application: 2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives .
- Methods of Application: This compound is used in the synthesis of adamantane derivatives .
- Results: Adamantane derivatives synthesized using this compound are studied as cannabinoid receptor 2 agonists .
6. Synthesis of Nonretinoid Retinol Binding Protein 4 Antagonists
- Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .
Safety And Hazards
properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMYAWMFTVYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362774 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
CAS RN |
4424-20-8 | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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